2-Methoxycyclohexan-1-ol
Overview
Description
2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of cyclohexanol, where a methoxy group is attached to the second carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various fields, including pharmaceuticals, dyes, and spices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxycyclohexan-1-ol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, using a catalyst such as Ag2CsPW12O40. This method involves the reaction of cyclohexene oxide with methanol in the presence of the catalyst, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of various activators such as DDQ, PCD-(tpy)Fe, Cp2ZrCl2, Cu-MOF, and GaCl3/PVP. These activators enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxycyclohexanone.
Reduction: It can be reduced to form cyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed:
Oxidation: 2-Methoxycyclohexanone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the substituent introduced.
Scientific Research Applications
2-Methoxycyclohexan-1-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is involved in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
Signal Transduction: It can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
2-Methoxycyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Methoxycyclohexanone: An oxidized form of this compound, used in different applications.
Cyclohexene oxide: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its methoxy group, which enhances its reactivity and broadens its range of applications compared to its analogs.
Properties
IUPAC Name |
2-methoxycyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883546 | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-24-0, 7429-40-5, 7429-41-6 | |
Record name | 2-Methoxycyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2979-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methoxycyclohexanol?
A1: 2-Methoxycyclohexanol has a molecular formula of C7H14O2 and a molecular weight of 130.185 g/mol.
Q2: Can you describe the conformational preferences of 2-methoxycyclohexanol?
A2: Research using 13C NMR spectroscopy at low temperatures revealed that 2-methoxycyclohexanol exhibits an equilibrium between its diaxial and diequatorial conformers. The diequatorial conformer, where both the methoxy and hydroxyl groups occupy equatorial positions on the cyclohexane ring, is favored in more polar solvents. [, ]
Q3: How does the conformation of 2-methoxycyclohexanol influence its reactivity?
A3: The conformational preference of 2-methoxycyclohexanol plays a crucial role in its reactivity. For instance, studies on trans-1,2-disubstituted-1-trimethylsilylcyclohexanes, a class of compounds structurally similar to 2-methoxycyclohexanol, showed that the presence of an intramolecular hydrogen bond between electronegative substituents influences the preferred conformation, impacting subsequent reactions. []
Q4: How is 2-methoxycyclohexanol used in biomass valorization?
A4: 2-Methoxycyclohexanol is a crucial intermediate in the valorization of lignin, a major component of biomass. It can be produced through the hydrogenation of guaiacol, a lignin-derived phenolic compound. Subsequent deoxygenation of 2-methoxycyclohexanol can lead to the production of cyclohexane, a valuable fuel additive, or other industrially relevant chemicals. [, , , ]
Q5: Which catalysts are effective in the hydrodeoxygenation of 2-methoxycyclohexanol?
A5: A variety of catalysts have been investigated for the hydrodeoxygenation of 2-methoxycyclohexanol. These include noble metal catalysts like Pt, Rh, and Pd, as well as non-noble metal catalysts such as Ni. The choice of catalyst significantly influences the reaction pathway and product selectivity. [, , , , , ] For instance, Pt/HZSM-5 catalysts with smaller crystallite sizes showed enhanced deoxygenation activity, leading to higher cyclohexane selectivity compared to larger crystallite sizes. []
Q6: How does the presence of acid sites impact the conversion of 2-methoxycyclohexanol?
A6: Acid sites play a crucial role in the conversion of 2-methoxycyclohexanol. Studies have shown that the presence of acid sites, such as those found in HZSM-5 zeolite, can promote the dehydration of 2-methoxycyclohexanol, a key step in its conversion to cyclohexane. [, , ]
Q7: What is the role of electrocatalysis in the production and conversion of 2-methoxycyclohexanol?
A7: Electrocatalysis has emerged as a promising approach for the selective hydrogenation of guaiacol to 2-methoxycyclohexanol. Ternary PtRhAu electrocatalysts have demonstrated high selectivity towards 2-methoxycyclohexanol formation while suppressing undesired demethoxylation. [, ] The choice of electrolyte also significantly impacts the product distribution and Faradaic efficiency of the electrocatalytic process. []
Q8: Can you elaborate on the reaction mechanism for the conversion of guaiacol to 2-methoxycyclohexanol?
A8: The conversion of guaiacol to 2-methoxycyclohexanol typically involves a two-step process: (1) hydrogenation of the aromatic ring of guaiacol on metal sites to form 2-methoxycyclohexanol, and (2) deoxygenation of the hydroxyl group on the catalyst surface. The selectivity towards specific products is influenced by factors such as catalyst composition, reaction temperature, and hydrogen pressure. [, ]
Q9: How have computational studies contributed to our understanding of 2-methoxycyclohexanol?
A9: Computational methods, such as density functional theory (DFT) calculations, have been instrumental in understanding the reaction mechanisms involved in the conversion of 2-methoxycyclohexanol. For example, DFT calculations have provided insights into the interaction of 2-methoxycyclohexanol with different catalyst surfaces, shedding light on the factors influencing product selectivity. [, ]
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